molecular formula C19H12FN3O2 B13958352 2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile CAS No. 1119523-01-1

2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile

Cat. No.: B13958352
CAS No.: 1119523-01-1
M. Wt: 333.3 g/mol
InChI Key: ACPYCFMAHIDZLB-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile is an organic compound that features a complex aromatic structure. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Nitration: Introduction of the nitro group into an aromatic ring.

    Amination: Introduction of the amino group.

    Coupling Reactions: Formation of the phenyl and p-fluoro-phenyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or amino groups.

    Reduction: Reduction reactions could convert the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of potential biological activities, such as anti-inflammatory or anticancer properties.

    Biochemical Research: Used as a probe or reagent in biochemical assays.

Industry

    Chemical Industry: Used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for compounds like 2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylbenzonitrile: Lacks the nitro and p-fluoro-phenyl groups.

    4-Phenyl-3-nitrobenzonitrile: Lacks the amino and p-fluoro-phenyl groups.

    6-(p-Fluoro-phenyl)-3-nitrobenzonitrile: Lacks the amino and phenyl groups.

Uniqueness

The presence of both the nitro and amino groups, along with the phenyl and p-fluoro-phenyl groups, makes 2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile unique

Properties

CAS No.

1119523-01-1

Molecular Formula

C19H12FN3O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-amino-6-(4-fluorophenyl)-3-nitro-4-phenylbenzonitrile

InChI

InChI=1S/C19H12FN3O2/c20-14-8-6-13(7-9-14)15-10-16(12-4-2-1-3-5-12)19(23(24)25)18(22)17(15)11-21/h1-10H,22H2

InChI Key

ACPYCFMAHIDZLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2[N+](=O)[O-])N)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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